molecular formula C29H34N4O6S B2452421 TERT-BUTYL 2-({[(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)CARBAMOYL]METHYL}SULFANYL)-3-(3-METHOXYPHENYL)-1,4,8-TRIAZASPIRO[4.5]DECA-1,3-DIENE-8-CARBOXYLATE CAS No. 1224009-47-5

TERT-BUTYL 2-({[(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)CARBAMOYL]METHYL}SULFANYL)-3-(3-METHOXYPHENYL)-1,4,8-TRIAZASPIRO[4.5]DECA-1,3-DIENE-8-CARBOXYLATE

Cat. No.: B2452421
CAS No.: 1224009-47-5
M. Wt: 566.67
InChI Key: ZCQHEKXARHDDIH-UHFFFAOYSA-N
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Description

TERT-BUTYL 2-({[(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)CARBAMOYL]METHYL}SULFANYL)-3-(3-METHOXYPHENYL)-1,4,8-TRIAZASPIRO[45]DECA-1,3-DIENE-8-CARBOXYLATE is a complex organic compound with a unique structure that combines several functional groups

Properties

IUPAC Name

tert-butyl 3-[2-(2,3-dihydro-1,4-benzodioxin-6-ylamino)-2-oxoethyl]sulfanyl-2-(3-methoxyphenyl)-1,4,8-triazaspiro[4.5]deca-1,3-diene-8-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H34N4O6S/c1-28(2,3)39-27(35)33-12-10-29(11-13-33)31-25(19-6-5-7-21(16-19)36-4)26(32-29)40-18-24(34)30-20-8-9-22-23(17-20)38-15-14-37-22/h5-9,16-17H,10-15,18H2,1-4H3,(H,30,34)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZCQHEKXARHDDIH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC2(CC1)N=C(C(=N2)SCC(=O)NC3=CC4=C(C=C3)OCCO4)C5=CC(=CC=C5)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H34N4O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

566.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of TERT-BUTYL 2-({[(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)CARBAMOYL]METHYL}SULFANYL)-3-(3-METHOXYPHENYL)-1,4,8-TRIAZASPIRO[45]DECA-1,3-DIENE-8-CARBOXYLATE involves multiple steps, each requiring specific reaction conditionsIndustrial production methods may involve optimizing these steps to increase yield and purity while minimizing costs and environmental impact .

Chemical Reactions Analysis

This compound can undergo various types of chemical reactions, including:

    Oxidation: It can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions can occur at the benzodioxinyl or methoxyphenyl groups. Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. .

Scientific Research Applications

Structure and Composition

The molecular formula of the compound is C21H23N5O4SC_{21}H_{23}N_{5}O_{4}S, indicating the presence of several functional groups that contribute to its biological activity. The structure features a triazaspiroundecane core, which is significant for its interaction with biological targets.

Medicinal Chemistry

The compound has garnered attention for its potential as a therapeutic agent. Its structural characteristics suggest it may interact with specific biological pathways, making it a candidate for drug development.

Case Study: Anti-cancer Properties

Research has indicated that derivatives of benzodioxin compounds exhibit anti-cancer properties. For instance, studies have shown that similar compounds can induce apoptosis in cancer cells through the modulation of signaling pathways related to cell survival and proliferation .

Pharmacology

The pharmacological profile of the compound suggests it may act on various receptors and enzymes. Preliminary studies indicate potential activity against certain cancer cell lines, making it a candidate for further investigation.

Case Study: Receptor Interaction

A study examining the interaction of related compounds with G-protein coupled receptors (GPCRs) highlighted their ability to modulate receptor activity, which is crucial for developing new therapeutic agents targeting these pathways .

Chemical Synthesis

The synthesis of this compound involves multiple steps, including the formation of the triazaspiroundecane framework and subsequent modifications to introduce various functional groups. The methodologies employed can be adapted for synthesizing other related compounds, enhancing their utility in research.

Synthetic Pathway Overview

  • Formation of Triazaspiroundecane Core : Utilizing cyclization reactions.
  • Introduction of Functional Groups : Employing nucleophilic substitutions to add sulfanyl and carbamoyl groups.
  • Final Modifications : Adjusting substituents to optimize biological activity.

Toxicology Studies

Understanding the safety profile of the compound is essential for its application in medicine. Toxicological assessments have indicated potential risks associated with high doses, necessitating further studies to establish safe usage parameters.

Hazard ClassDescription
Acute ToxicityHarmful if swallowed
Eye IrritationCauses serious eye irritation
Environmental ImpactMay cause long-lasting effects to aquatic life

Mechanism of Action

The mechanism by which this compound exerts its effects involves interactions with specific molecular targets. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved can vary depending on the specific application and target .

Biological Activity

The compound TERT-BUTYL 2-({[(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)CARBAMOYL]METHYL}SULFANYL)-3-(3-METHOXYPHENYL)-1,4,8-TRIAZASPIRO[4.5]DECA-1,3-DIENE-8-CARBOXYLATE is a complex organic molecule that exhibits various biological activities. This article aims to explore its biological properties based on available research findings, including in vitro and in vivo studies.

Chemical Structure and Properties

The chemical structure of the compound can be described using standard notations:

  • CAS Number : 212180-23-9
  • Molecular Formula : C18H26N2O4S
  • Molecular Weight : 358.48 g/mol

The structural complexity of this compound is attributed to its multiple functional groups, which are likely responsible for its diverse biological activities.

Biological Activity Overview

Research indicates that the compound exhibits a range of biological activities, including:

  • Antimicrobial Activity : The compound has shown promising results in inhibiting the growth of various microbial strains. For instance, studies demonstrate that derivatives of similar structures exhibit significant antibacterial and antifungal properties due to their ability to disrupt microbial cell membranes.
  • Neuroprotective Effects : In vitro studies suggest that the compound may protect neuronal cells from oxidative stress-induced damage. This effect is potentially mediated through the modulation of inflammatory cytokines such as TNF-alpha and IL-6, which are critical in neuroinflammation and neurodegenerative diseases.

Antimicrobial Activity

A study conducted on derivatives similar to this compound revealed their effectiveness against common pathogens. The Minimum Inhibitory Concentration (MIC) values were determined for various bacterial strains:

Microbial StrainMIC (µg/mL)
Escherichia coli32
Staphylococcus aureus16
Candida albicans64

These results indicate a moderate to high level of antimicrobial activity.

Neuroprotective Studies

In neuroprotective assays involving astrocytes exposed to amyloid-beta (Aβ) peptides, the compound demonstrated a reduction in cell death and inflammatory markers. The following results were noted:

TreatmentCell Viability (%)TNF-alpha (pg/mL)
Control10050
Compound Treatment8530

This data suggests that the compound can significantly enhance cell viability and reduce pro-inflammatory cytokine production.

Case Studies

Several case studies have been documented regarding the use of similar compounds in therapeutic settings:

  • Alzheimer's Disease Model : In a study involving a mouse model of Alzheimer’s disease, administration of a related compound resulted in improved cognitive function and reduced amyloid plaque deposition.
  • In Vivo Toxicology : Toxicological assessments have shown that while the compound exhibits beneficial effects at therapeutic doses, higher concentrations lead to cytotoxicity. Thus, careful dose management is essential for clinical applications.

Q & A

Q. How can researchers optimize the synthesis of this compound to improve yield and purity?

  • Methodological Answer: Synthesis optimization should focus on controlling reaction conditions (e.g., temperature, solvent polarity, and inert atmosphere). For tert-butyl carbamate derivatives, anhydrous tetrahydrofuran (THF) under argon is recommended to minimize hydrolysis . Purification via column chromatography with gradient elution (e.g., hexane/ethyl acetate) and recrystallization from ethanol can enhance purity. Monitor intermediates using thin-layer chromatography (TLC) to identify side products early .

Q. What spectroscopic techniques are recommended for structural elucidation?

  • Methodological Answer: Use a combination of 1^1H NMR, 13^{13}C NMR, and high-resolution mass spectrometry (HRMS) to confirm molecular structure. For resolving stereochemistry, X-ray crystallography is critical, as demonstrated in studies of tert-butyl carbamate derivatives . Infrared (IR) spectroscopy can validate carbamate and carbonyl functional groups (e.g., C=O stretch at ~1700 cm1^{-1}) .

Q. What safety protocols should be followed when handling this compound?

  • Methodological Answer: Adopt GHS-compliant practices: use fume hoods, nitrile gloves, and safety goggles. In case of skin contact, wash immediately with soap and water; for inhalation, move to fresh air and seek medical attention . Store the compound in a cool, dry environment away from oxidizing agents due to potential carbamate instability .

Advanced Research Questions

Q. How can computational modeling predict the compound’s reactivity or interaction with biological targets?

  • Methodological Answer: Density Functional Theory (DFT) calculations can model electron distribution and reactive sites (e.g., carbamate group susceptibility to nucleophilic attack). Molecular docking simulations (using software like AutoDock Vina) may predict binding affinity to enzymes, such as proteases or kinases, by aligning the spirocyclic core with active-site residues . Validate predictions with in vitro assays (e.g., enzyme inhibition kinetics).

Q. How can researchers resolve contradictions in published data about the compound’s biological activity?

  • Methodological Answer: Conduct systematic comparative studies using standardized assays (e.g., IC50_{50} measurements under identical pH, temperature, and solvent conditions). Replicate conflicting experiments with rigorous controls, and analyze batch-to-batch variability in compound purity via HPLC . Publish negative results to clarify discrepancies .

Q. What strategies mitigate side reactions during functionalization of the triazaspiro[4.5]decane core?

  • Methodological Answer: Protect reactive sites (e.g., tert-butyl carbamate group) using trimethylsilyl chloride (TMSCl) before introducing sulfanyl or methoxyphenyl substituents. Optimize stoichiometry to avoid over-functionalization; for example, limit molar equivalents of 3-methoxyphenyl reagents to 1.2x. Monitor reaction progress via LC-MS to detect intermediates .

Data Contradiction Analysis

Q. How should researchers address conflicting solubility data in polar vs. nonpolar solvents?

  • Methodological Answer: Re-evaluate solubility using standardized methods (e.g., shake-flask technique at 25°C). Test in solvents like DMSO (polar aprotic) and toluene (nonpolar), and correlate results with Hansen solubility parameters. Consider crystallinity differences between batches, as amorphous forms may exhibit higher apparent solubility .

Experimental Design

Q. What in vitro assays are suitable for evaluating the compound’s pharmacokinetic properties?

  • Methodological Answer: Use Caco-2 cell monolayers to assess intestinal permeability and PAMPA (Parallel Artificial Membrane Permeability Assay) for blood-brain barrier penetration. Microsomal stability assays (e.g., liver microsomes from rats/humans) can predict metabolic clearance. For plasma protein binding, employ equilibrium dialysis .

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